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molecular formula C8H7ClO B8352870 2-Chloro-6-ethenylphenol

2-Chloro-6-ethenylphenol

Cat. No. B8352870
M. Wt: 154.59 g/mol
InChI Key: NRGHMGCNANJTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049025B2

Procedure details

2-chloro-6-vinylphenol (1.55 g, 10 mmol) and 2-iodopropance (1.5 ml, 15 mmol, 1.5 equiv) were dissolved in DMF, followed by adding K2CO3 (3.9 g, 30 mmol) into DMF solution, then heated at 60° C. overnight. etherification was monitored by TLC and HPLC until completed. The mixture was diluted with Et2O (250 mL), and washed with water (2×200 mL). The aqueous layer was extracted twice with Et2O (150 mL), and the combined organic layers were washed with brine, and dried over MgSO4. The product was purified by flash column (Hexanes:Et2O=6:1) to offer 1.69 g of product 4a (Yield: 82%, purity: 98%). 1HNMR (CDCl3: δ=7.26 ppm): 7.42 (dd, 1H, J=1.56, 7.82 Hz), 7.29 (dd, 1H, J=1.56, 7.83 Hz), 7.02 (m, 2H), 5.73 (d, 1H, J=17.60 Hz), 5.56 (d, 1H, J=11.34 Hz), 4.43 (m, 1H), 1.32 (d, 6H, J=6.26 Hz). (M+H+): m/z calculated: 197.1, found: 197.1.
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH2:9])[C:3]=1[OH:10].[C:11]([O-])([O-])=O.[K+].[K+].CCO[CH2:20][CH3:21]>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH2:9])[C:3]=1[O:10][CH:20]([CH3:21])[CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C=C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with Et2O (150 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column (Hexanes:Et2O=6:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C=C)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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